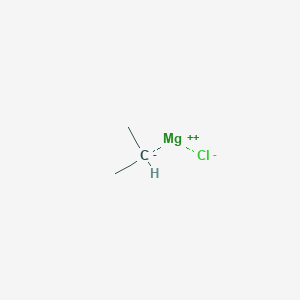

Magnesium, chloro(1-methylethyl)-

Beschreibung

The exact mass of the compound Magnesium, chloro(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, chloro(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, chloro(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

magnesium;propane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYHWZFSGMZEOG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061444 | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 1 Molar solution in tetrahydrofuran: Liquid; [Alfa Aesar MSDS] | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(1-methylethyl)magnesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1068-55-9 | |

| Record name | Chloroisopropylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(1-methylethyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROISOPROPYLMAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN8G5FEJ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Reactivity of Isopropylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylmagnesium chloride (i-PrMgCl) is a versatile and widely utilized Grignard reagent in organic synthesis. Its utility stems from its role as a strong nucleophile and a base, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the synthesis and reactivity of isopropylmagnesium chloride, with a particular focus on its enhanced performance when complexed with lithium chloride, forming what is commonly known as a "Turbo Grignard" reagent. This document is intended to serve as a technical resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical processes.

Synthesis of Isopropylmagnesium Chloride

The standard method for synthesizing isopropylmagnesium chloride involves the reaction of isopropyl chloride with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether.[1] The reaction is an oxidative addition of the magnesium metal into the carbon-chlorine bond.

Quantitative Data on Synthesis

The yield of isopropylmagnesium chloride synthesis can be influenced by factors such as the purity of the reagents and solvent, the activation of the magnesium surface, and the reaction conditions. While specific comparative studies on yield optimization under various conditions are not extensively documented in the readily available literature, high yields are generally achievable with careful experimental technique.

| Parameter | Value/Condition | Typical Yield | Reference |

| Reactants | Isopropyl chloride, Magnesium turnings | >85% | [2] |

| Solvent | Dry diethyl ether or THF | [1] | |

| Initiation | Iodine crystal, 1,2-dibromoethane | General Grignard Synthesis Protocols | |

| Temperature | Reflux | [2] |

Table 1: Typical Parameters for Isopropylmagnesium Chloride Synthesis

The "Turbo Grignard" Reagent: Isopropylmagnesium Chloride-Lithium Chloride Complex

The reactivity of isopropylmagnesium chloride can be significantly enhanced by the addition of lithium chloride (LiCl).[1] This mixture, often referred to as a "Turbo Grignard" reagent (i-PrMgCl·LiCl), exhibits increased rates and efficiencies in halogen-magnesium exchange reactions.[1] The presence of LiCl is believed to break down oligomeric Grignard species, leading to more reactive monomeric magnesiates.[3]

Reactivity of Isopropylmagnesium Chloride

Isopropylmagnesium chloride is a potent nucleophile that reacts with a wide array of electrophiles. Its reactivity profile makes it a valuable tool in the synthesis of complex organic molecules.

Reactions with Carbonyl Compounds

Grignard reagents, including i-PrMgCl, readily add to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after acidic workup.[4] Reactions with esters typically result in the addition of two equivalents of the Grignard reagent to yield tertiary alcohols.

Quantitative Data on Reactivity with Carbonyls:

| Electrophile | Product Type | Yield (%) | Conditions | Reference |

| Benzaldehyde | Secondary Alcohol | ~95 (GC-FID) | i-PrMgCl·LiCl, CH₂ICl, -80 °C, 1 min | [5] |

| 4-Methoxybenzaldehyde | Secondary Alcohol | 96 | i-PrMgCl·LiCl, CH₂ICl, THF, -60 °C, 2.6 s (flow) | [5] |

| Acetophenone | Tertiary Alcohol | 82 | i-PrMgCl, THF, rt | [6] |

| Methyl benzoate | Tertiary Alcohol | 90 | i-PrMgCl (excess), THF, rt | [6] |

| Ethyl acetate | Tertiary Alcohol | 85 | i-PrMgCl (excess), THF, rt | [6] |

Table 2: Reactivity of Isopropylmagnesium Chloride with Aldehydes, Ketones, and Esters.

Halogen-Magnesium Exchange Reactions

A key application of isopropylmagnesium chloride, particularly the i-PrMgCl·LiCl complex, is in halogen-magnesium exchange reactions. This allows for the preparation of other Grignard reagents from aryl or vinyl halides that may be difficult to synthesize directly.[1] This method is often preferred due to its milder reaction conditions and greater functional group tolerance compared to the direct reaction with magnesium metal.[1]

Quantitative Data on Halogen-Magnesium Exchange:

| Substrate | Product Grignard | Yield (%) | Conditions | Reference |

| 4-Bromoanisole | 4-Methoxyphenylmagnesium chloride | 84 | i-PrMgCl·LiCl, THF, 0 °C, 1 h | [7] |

| 4-Iodo-N,N-dimethylaniline | 4-(Dimethylamino)phenylmagnesium chloride | 92 | i-PrMgCl·LiCl, THF, -10 °C, 30 min | [7] |

| 2-Bromopyridine | 2-Pyridylmagnesium chloride | 88 | i-PrMgCl·LiCl, THF, -15 °C, 1 h | [7] |

| 3-Bromothiophene | 3-Thienylmagnesium chloride | 95 | i-PrMgCl·LiCl, THF, -10 °C, 30 min | [8] |

Table 3: Isopropylmagnesium Chloride in Halogen-Magnesium Exchange Reactions.

Experimental Protocols

Synthesis of Isopropylmagnesium Chloride

This protocol is adapted from a standard laboratory procedure.[2]

Materials:

-

Magnesium turnings (3.15 moles, 76.5 g)

-

Isopropyl chloride (3.45 moles, 410 g)

-

Anhydrous diethyl ether (1300 mL)

-

Iodine crystal (for initiation)

-

Nitrogen atmosphere

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool under a stream of nitrogen.

-

The magnesium turnings and a crystal of iodine are placed in the flask.

-

Approximately 600 mL of dry diethyl ether is added to the flask.

-

A solution of isopropyl chloride (410 g) in 700 mL of dry diethyl ether is prepared and transferred to the dropping funnel.

-

A small amount of the isopropyl chloride solution is added to the magnesium slurry to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has initiated, the remaining isopropyl chloride solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred at reflux for an additional 30 minutes to ensure complete reaction.

-

The resulting greyish solution of isopropylmagnesium chloride is then cooled to room temperature and can be used directly or titrated to determine its concentration.

General Procedure for Reaction with a Ketone

This is a general procedure for the addition of isopropylmagnesium chloride to a ketone.

Materials:

-

Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)

-

Ketone (1 equivalent)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of the ketone in anhydrous THF.

-

The flask is cooled to 0 °C in an ice bath.

-

The isopropylmagnesium chloride solution (1.1 equivalents) is added dropwise to the stirred solution of the ketone.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude tertiary alcohol.

-

The crude product can be purified by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental processes involved in the synthesis and application of isopropylmagnesium chloride.

Caption: Formation of Isopropylmagnesium Chloride.

References

- 1. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Turbo Grignard Secret - ChemistryViews [chemistryviews.org]

- 4. ijpsm.com [ijpsm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

Isopropylmagnesium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Isopropylmagnesium chloride ((CH₃)₂CHMgCl), a Grignard reagent, is a highly reactive organometallic compound with significant applications in organic synthesis, particularly in the formation of new carbon-carbon bonds.[1][2] This colorless and moisture-sensitive material, typically available as a solution in tetrahydrofuran (THF) or diethyl ether, serves as a powerful nucleophile and a strong base.[1][3][4] Its utility is further expanded through the formation of "Turbo Grignard" reagents, which exhibit enhanced reactivity and functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[1][5][6] This guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and key applications of isopropylmagnesium chloride for professionals in research and drug development.

Physical and Chemical Properties

The physical and chemical properties of isopropylmagnesium chloride are summarized below. It is important to note that many of these properties are reported for its solutions in solvents like THF or diethyl ether, as the pure compound is not typically isolated.

Table 1: General and Physical Properties of Isopropylmagnesium Chloride

| Property | Value |

| Chemical Formula | C₃H₇ClMg |

| Molecular Weight | 102.84 g/mol [1] |

| Appearance | Colorless solution (may appear brown or dark red)[1][7] |

| Melting Point | 5.0°C (for a 2.0M solution in THF)[8] |

| Boiling Point | 62.4°C (for a 2.0M solution in THF at 899.8 hPa)[8] |

| Density | 0.9700 g/mL (for a 2.0M solution in THF)[8] |

| 0.834 g/mL at 25 °C (for a 2.0 M solution in diethyl ether)[3] | |

| Solubility | Soluble in ethyl ether[1] |

Table 2: Safety and Handling Information

| Parameter | Information |

| GHS Pictograms | GHS02: Flammable, GHS05: Corrosive[1] |

| Signal Word | Danger[1] |

| Hazard Statements | H225: Highly flammable liquid and vapor[1] |

| H260: In contact with water releases flammable gases which may ignite spontaneously[1] | |

| H314: Causes severe skin burns and eye damage[1] | |

| Precautions | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1] |

| P223: Keep away from any possible contact with water, because of violent reaction and possible flash fire.[9] | |

| P231+P232: Handle under inert gas. Protect from moisture.[1] | |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[9] |

Reactivity and Chemical Properties

Isopropylmagnesium chloride is a potent nucleophile and a strong base. Its reactivity is characteristic of Grignard reagents.

-

Reaction with Carbonyl Compounds : It readily reacts with aldehydes, ketones, and esters to form new carbon-carbon bonds, yielding secondary alcohols from aldehydes, tertiary alcohols from ketones, and tertiary alcohols from esters after reacting with two equivalents.

-

Transmetalation : This reagent is frequently used to prepare other Grignard reagents via transmetalation, particularly for aryl and heteroaryl compounds where direct synthesis from magnesium metal is challenging.[1]

-

"Turbo Grignard" Reagent : The addition of one equivalent of lithium chloride (LiCl) to isopropylmagnesium chloride results in the formation of a more reactive species known as a "Turbo Grignard" reagent (iPrMgCl·LiCl).[1][6] This complex exhibits increased rates and efficiency in transmetalation reactions due to the breakup of Grignard aggregates, leading to more reactive monomeric species.[6] This enhanced reactivity allows for reactions to be performed at lower temperatures and with greater tolerance for sensitive functional groups like esters and nitriles.[1][5]

-

Reaction with Water and Protic Solvents : It reacts violently with water and other protic solvents, leading to the formation of propane and magnesium hydroxychloride. This highlights the critical need for anhydrous conditions during its handling and use.

-

Stability : Isopropylmagnesium chloride is sensitive to air and moisture and must be handled under an inert atmosphere (e.g., nitrogen or argon).[10]

Experimental Protocols

Detailed methodologies for the synthesis and application of isopropylmagnesium chloride are provided below. All procedures should be carried out under a dry, inert atmosphere using anhydrous solvents.

Protocol 1: Synthesis of Isopropylmagnesium Chloride in Diethyl Ether

This protocol describes the classic synthesis of a Grignard reagent from an alkyl halide and magnesium metal.

Materials:

-

Magnesium turnings

-

Isopropyl chloride

-

Anhydrous diethyl ether

-

Nitrogen or argon gas for inert atmosphere

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

Assemble the glassware and flame-dry it under a stream of inert gas to remove any moisture.

-

Place the magnesium turnings (e.g., 3.15 moles, 76.5 g) in the flask.[8]

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.[8]

-

Prepare a solution of isopropyl chloride (e.g., 3.45 moles, 410 g) in anhydrous diethyl ether (e.g., 700 ml).[8]

-

Add a small portion of the isopropyl chloride solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.

-

Once the reaction has started, add the remaining isopropyl chloride solution dropwise from the dropping funnel at a rate that maintains a steady reflux.[8]

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure complete reaction.[8]

-

The resulting gray solution of isopropylmagnesium chloride is ready for use.

References

- 1. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. community.wvu.edu [community.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Schlenk Equilibrium of Grignard Reagents like iPrMgCl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Grignard reagents are cornerstones of synthetic organic chemistry, valued for their potent nucleophilicity in forming new carbon-carbon bonds. However, the solution-state behavior of these organomagnesium compounds is governed by a complex set of equilibria known as the Schlenk equilibrium. This equilibrium dictates the speciation of the Grignard reagent in solution, directly impacting its reactivity, selectivity, and overall performance in chemical transformations. This technical guide provides a comprehensive overview of the Schlenk equilibrium, with a particular focus on isopropylmagnesium chloride (iPrMgCl), a commonly utilized Grignard reagent. While specific thermodynamic data for iPrMgCl is not extensively documented in the literature, this guide furnishes data for analogous systems, details the critical factors influencing the equilibrium, and provides robust experimental protocols for its characterization, empowering researchers to better control and optimize their Grignard reactions.

The Core of Grignard Reactivity: The Schlenk Equilibrium

The Schlenk equilibrium describes the disproportionation of an organomagnesium halide (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[1] This dynamic process is fundamental to understanding the nature of Grignard reagents in solution.[2]

The generalized form of the Schlenk equilibrium is as follows:

2 RMgX ⇌ R₂Mg + MgX₂[1]

For isopropylmagnesium chloride (iPrMgCl), the equilibrium is represented as:

2 iPrMgCl ⇌ iPr₂Mg + MgCl₂

The position of this equilibrium is not static and is significantly influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, temperature, and concentration.[1]

Factors Influencing the Schlenk Equilibrium

The Role of the Solvent

The solvent is a critical determinant of the species present in a Grignard solution. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for the formation and stability of Grignard reagents as they solvate the magnesium center.

-

Tetrahydrofuran (THF): In THF, Grignard reagents are predominantly monomeric.[3] The strong coordination of THF molecules to the magnesium center favors the formation of solvated monomers of iPrMgCl, iPr₂Mg, and MgCl₂.

-

Diethyl Ether (Et₂O): In diethyl ether, alkylmagnesium chlorides, including by analogy iPrMgCl, tend to exist as dimers.[1] The lower solvating power of Et₂O compared to THF allows for the formation of halide-bridged dimers, shifting the equilibrium.

The Nature of the Alkyl Group and Halide

The steric bulk and electronic properties of the alkyl group (R) and the nature of the halide (X) also play a role. Generally, bulkier alkyl groups can influence the equilibrium position. For alkylmagnesium chlorides, the equilibrium tends to be more complex due to the strong bridging nature of the chloride ion.[4]

Concentration and Temperature

The position of the Schlenk equilibrium is also dependent on the concentration of the Grignard reagent and the temperature of the solution. Higher concentrations can favor the formation of dimeric or oligomeric species, especially in less coordinating solvents.[1] Temperature variations can be exploited to determine the thermodynamic parameters of the equilibrium.

Quantitative Understanding: Thermodynamic Data

Table 1: Thermodynamic Parameters for the Schlenk Equilibrium of Selected Grignard Reagents

| Grignard Reagent (RMgX) | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Method |

| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | NMR Spectroscopy[5][6] |

| Phenylmagnesium Bromide | Diethyl Ether | - | - | Data not readily available |

| Methylmagnesium Chloride | THF | - | - | Computational Studies[3][7] |

Note: The negative enthalpy change (ΔH) for cyclopentadienylmagnesium bromide indicates that the formation of the dialkylmagnesium and magnesium dihalide is an exothermic process in diethyl ether. The positive entropy change (ΔS) suggests an increase in disorder, which is expected as two molecules form from potentially dimeric or aggregated starting materials.

Experimental Protocols for Characterization

To quantitatively assess the Schlenk equilibrium for a specific Grignard reagent like iPrMgCl, a combination of analytical techniques is employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

Determination of Total Grignard Concentration by Titration

Prior to detailed spectroscopic analysis, it is crucial to determine the total concentration of the active Grignard reagent.

Protocol: Titration of iPrMgCl

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), accurately weigh a sample of a suitable proton source, such as diphenylacetic acid or menthol, into a dry flask. Dissolve the standard in anhydrous THF. Add a few drops of a color indicator like 1,10-phenanthroline.

-

Titration: Slowly add the iPrMgCl solution to the stirred solution of the standard via a syringe.

-

Endpoint: The endpoint is indicated by a persistent color change (e.g., from colorless to a specific color depending on the indicator used).

-

Calculation: From the volume of the Grignard solution required to reach the endpoint and the known amount of the standard, the molar concentration of the active Grignard reagent can be calculated.

Variable Temperature NMR (VT-NMR) Spectroscopy for Thermodynamic Analysis

VT-NMR is the primary method for determining the equilibrium constant (K) at different temperatures, which allows for the calculation of the enthalpy (ΔH) and entropy (ΔS) of the Schlenk equilibrium via the van't Hoff equation.

Protocol: VT-NMR Study of iPrMgCl

-

Sample Preparation: Under an inert atmosphere, prepare an NMR sample of the iPrMgCl solution in a suitable deuterated solvent (e.g., THF-d₈). The concentration should be accurately known from a prior titration. An internal standard can be added for quantification.

-

NMR Spectrometer Setup: Use an NMR spectrometer equipped with a variable temperature unit. Ensure the spectrometer is properly calibrated for temperature.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum at a starting temperature (e.g., 298 K).

-

Gradually decrease or increase the temperature in controlled increments (e.g., 10 K).[8]

-

Allow the sample to equilibrate at each new temperature for a set period (e.g., 5-10 minutes) before acquiring a new spectrum.[8]

-

Record spectra over a desired temperature range, ensuring the solvent does not freeze or boil.

-

-

Data Analysis:

-

Identify the signals corresponding to iPrMgCl, iPr₂Mg, and potentially the solvent-complexed MgCl₂. The chemical shifts of the α-protons of the isopropyl group are typically distinct for iPrMgCl and iPr₂Mg.

-

Integrate the respective signals to determine the relative concentrations of each species at each temperature.

-

Calculate the equilibrium constant (K) at each temperature using the equation: K = [iPr₂Mg][MgCl₂] / [iPrMgCl]². Note that the concentration of MgCl₂ will be equal to the concentration of iPr₂Mg based on the stoichiometry of the equilibrium.

-

-

Thermodynamic Parameter Calculation (van't Hoff Plot):

-

Plot ln(K) versus 1/T (where T is in Kelvin).

-

The slope of the resulting line is equal to -ΔH/R, and the y-intercept is equal to ΔS/R, where R is the gas constant. From this, ΔH and ΔS can be calculated.

-

Visualizing the Schlenk Equilibrium and Experimental Workflow

The Schlenk Equilibrium Pathway

Caption: The Schlenk equilibrium pathway for iPrMgCl.

Experimental Workflow for Thermodynamic Analysis

Caption: Workflow for determining thermodynamic parameters of the Schlenk equilibrium.

Conclusion and Future Outlook

The Schlenk equilibrium is a pivotal concept in comprehending the behavior and reactivity of Grignard reagents such as iPrMgCl. While a complete thermodynamic profile for iPrMgCl remains to be fully elucidated in the literature, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for its investigation. A thorough understanding and quantitative characterization of this equilibrium will enable researchers in drug development and other chemical sciences to exert finer control over their synthetic methodologies, leading to improved reaction outcomes, higher yields, and enhanced selectivity. Future research efforts should focus on systematically determining the thermodynamic parameters for a wider range of commercially important Grignard reagents under various solvent conditions to build a comprehensive database for the scientific community.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. db-thueringen.de [db-thueringen.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. imserc.northwestern.edu [imserc.northwestern.edu]

The Genesis of a Nobel-Winning Reagent: An In-depth Technical Guide to the Discovery and History of Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of organomagnesium halides, universally known as Grignard reagents, at the turn of the 20th century, marked a paradigm shift in organic synthesis. This technical guide provides a comprehensive historical and experimental account of this pivotal discovery and its evolution. We delve into the foundational work of Philippe Barbier, the groundbreaking advancements by his student Victor Grignard, and the subsequent understanding of the reagent's complex nature. This document details the original and modern experimental protocols, presents quantitative data on reaction yields, and illustrates the key chemical principles through logical and mechanistic diagrams, offering valuable insights for today's research and development professionals.

Precursors to a Revolution: The State of Organometallic Chemistry Pre-1900

Prior to the advent of Grignard reagents, the toolbox for forming carbon-carbon bonds was limited and fraught with challenges. Organozinc compounds, discovered by Edward Frankland in 1849, were the most promising organometallic reagents of the era. However, their utility was hampered by their sluggish reactivity and the often unsatisfactory yields of the desired products. The synthesis of tertiary alcohols, in particular, remained a significant challenge for organic chemists.

The Serendipitous Discovery: Philippe Barbier's One-Pot Synthesis

In 1899, the French chemist Philippe Barbier, while investigating the synthesis of 2,6-dimethylhept-5-en-2-ol, devised a one-pot reaction. He treated a mixture of methyl iodide and 6-methyl-5-hepten-2-one with magnesium metal in an ethereal solvent.[1] This approach, where the organometallic reagent is generated in situ, successfully yielded the desired tertiary alcohol.[1] The Barbier reaction, as it came to be known, was a significant step forward, demonstrating the potential of magnesium in organic synthesis.[1]

Experimental Protocol: The Barbier Reaction

The original Barbier reaction, while innovative, was often inconsistent. The following is a representative protocol for the Barbier reaction of methyl iodide and 6-methyl-5-hepten-2-one.

Objective: Synthesis of 2,6-dimethylhept-5-en-2-ol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide

-

6-methyl-5-hepten-2-one

-

Dilute acid (for workup)

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a solution of methyl iodide and 6-methyl-5-hepten-2-one in anhydrous diethyl ether dropwise to the magnesium.

-

The reaction is initiated, often with gentle warming.

-

After the reaction is complete, the mixture is hydrolyzed with a dilute acid to yield the tertiary alcohol.

The Breakthrough: Victor Grignard's Two-Step Process

Victor Grignard, a student of Barbier, was tasked with improving the reliability of the magnesium-mediated reaction. In 1900, he hypothesized that the inconsistent yields of the Barbier reaction were due to the simultaneous presence of the carbonyl compound and the organomagnesium species. His crucial innovation was to separate the formation of the organomagnesium reagent from its reaction with the carbonyl compound. This two-step process, where the Grignard reagent is prepared first and then reacted with the substrate, proved to be far more efficient and reproducible. This discovery, detailed in his 1901 doctoral thesis, earned him the Nobel Prize in Chemistry in 1912.

Experimental Protocol: The Grignard Reaction

The following is a generalized experimental protocol for the preparation of a Grignard reagent and its subsequent reaction with a carbonyl compound.

Part A: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)

Objective: To synthesize phenylmagnesium bromide in anhydrous diethyl ether.

Materials:

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether

-

Bromobenzene

-

Iodine crystal (as an initiator)

Procedure:

-

All glassware must be rigorously dried to exclude moisture.

-

Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A small crystal of iodine is often added to activate the magnesium surface.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension.

-

The reaction is typically initiated with gentle warming and, once started, is often self-sustaining due to its exothermic nature.

-

The completion of the reaction is indicated by the disappearance of the magnesium metal, resulting in a cloudy, greyish solution of the Grignard reagent.

Part B: Reaction with a Carbonyl Compound (e.g., Acetone)

Objective: To synthesize 2-phenyl-2-propanol.

Materials:

-

Phenylmagnesium bromide solution (from Part A)

-

Acetone

-

Anhydrous diethyl ether

-

Dilute acid (e.g., HCl or H2SO4) for workup

Procedure:

-

A solution of acetone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent solution.

-

The reaction is typically exothermic.

-

After the addition is complete, the reaction mixture is stirred to ensure complete reaction.

-

The reaction is then quenched by pouring it onto a mixture of ice and dilute acid.

-

The product, 2-phenyl-2-propanol, is then extracted from the aqueous layer with an organic solvent.

Quantitative Data and Reactivity

The choice of organic halide and the nature of the carbonyl substrate significantly impact the yield and efficiency of the Grignard reaction.

Influence of the Halide on Grignard Reagent Formation

The reactivity of organic halides in the formation of Grignard reagents follows the order: R-I > R-Br > R-Cl.[2] Alkyl fluorides are generally unreactive. This trend is inversely related to the carbon-halogen bond strength.

| Organic Halide | C-X Bond Energy (kJ/mol) | Reactivity | Typical Yield Range (%) |

| R-I | ~228 | Very High | 85-95 |

| R-Br | ~285 | High | 70-90 |

| R-Cl | ~340 | Moderate | 50-80 |

| R-F | ~452 | Very Low | <10 |

Table 1: Comparison of Organic Halide Reactivity in Grignard Reagent Formation.[2]

Yields of Grignard Reactions with Aldehydes and Ketones

The Grignard reaction is a versatile method for the synthesis of secondary and tertiary alcohols from aldehydes and ketones, respectively, with generally high yields.

| Grignard Reagent | Carbonyl Compound | Product | Yield (%) |

| 4-Vinylphenylmagnesium bromide | Butyraldehyde | 1-(4-Vinylphenyl)pentan-1-ol | 92 |

| 4-Vinylphenylmagnesium bromide | Benzaldehyde | Phenyl(4-vinylphenyl)methanol | 96 |

| 4-Vinylphenylmagnesium bromide | 2-Butanone | 2-Methyl-1-(4-vinylphenyl)butan-2-ol | 85 |

| 4-Vinylphenylmagnesium bromide | Acetophenone | 1-Phenyl-1-(4-vinylphenyl)ethanol | 93 |

Table 2: Representative Yields of Grignard Reactions with Various Aldehydes and Ketones in THF.[3]

The Complex Nature of Grignard Reagents in Solution

Far from being a simple "RMgX" species, Grignard reagents exist in a complex equilibrium in ethereal solvents. This was first elucidated by Wilhelm Schlenk and is known as the Schlenk equilibrium.

The Schlenk Equilibrium

In solution, Grignard reagents are in equilibrium with the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[4]

Caption: The Schlenk equilibrium for Grignard reagents in solution.

The position of this equilibrium is influenced by several factors, including the solvent, the nature of the R group, the halogen, and the concentration. In diethyl ether, the equilibrium generally favors the RMgX species, while in tetrahydrofuran (THF), the formation of R₂Mg is more pronounced.[4]

Mechanism of Grignard Reagent Formation and Reaction

Formation on the Magnesium Surface

The formation of a Grignard reagent is a surface reaction that occurs on the magnesium metal. The mechanism is believed to involve single electron transfer (SET) steps.

Caption: Proposed mechanism for Grignard reagent formation.

Reaction with a Carbonyl Group

The Grignard reaction with an aldehyde or ketone proceeds through a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond results in a nucleophilic carbon atom that attacks the electrophilic carbonyl carbon.

Caption: General mechanism of the Grignard reaction with a carbonyl.

Conclusion

The discovery of Grignard reagents represents a cornerstone of modern organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. From the initial observations of Philippe Barbier to the systematic development by Victor Grignard, the journey of this reagent highlights the importance of meticulous experimental design and insightful observation. For contemporary researchers in drug development and other scientific fields, a deep understanding of the history, experimental nuances, and underlying chemical principles of Grignard reagents remains indispensable for the innovation of new synthetic methodologies and the efficient construction of complex molecules.

References

A Technical Guide to the Fundamental Reaction Mechanisms of Isopropylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the core reaction mechanisms of isopropylmagnesium chloride (i-PrMgCl), a pivotal Grignard reagent in modern organic synthesis. We will delve into its formation, structural dynamics in solution, and its multifaceted reactivity, which encompasses nucleophilic addition, reduction, and single-electron transfer pathways. This guide also covers the enhanced reactivity of its lithium chloride adduct ("Turbo Grignard") and its application in cross-coupling reactions.

Formation and Solution-State Structure

Isopropylmagnesium chloride is a Grignard reagent typically prepared by the reaction of isopropyl chloride with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[1][2] The solvent is crucial as it coordinates to the magnesium center, stabilizing the organometallic species.[3][4]

(CH₃)₂HCCl + Mg → (CH₃)₂HCMgCl [1]

Once formed, Grignard reagents exist in a complex dynamic equilibrium in solution, known as the Schlenk equilibrium.[3][5] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium halide salt.[3][6] The position of this equilibrium is influenced by the solvent, the nature of the alkyl and halide groups, temperature, and concentration.[3][7] For isopropylmagnesium chloride, the equilibrium can be represented as:

2 (CH₃)₂HCMgCl ⇌ [(CH₃)₂CH]₂Mg + MgCl₂

The addition of dioxane can drive the equilibrium to the right by precipitating the magnesium halide.[3]

Caption: The Schlenk equilibrium for isopropylmagnesium chloride in solution.

The "Turbo Grignard" Reagent: The Role of Lithium Chloride

The reactivity of isopropylmagnesium chloride can be significantly enhanced by the addition of one equivalent of lithium chloride (LiCl), forming a complex often referred to as a "Turbo Grignard" reagent (i-PrMgCl·LiCl).[1][8] LiCl is believed to break up the aggregates of the Grignard reagent, leading to more reactive monomeric species in solution.[8] This increased reactivity accelerates halogen-magnesium exchange reactions, allowing for the preparation of a wide range of functionalized Grignard reagents at low temperatures.[8][9]

Core Reaction Mechanisms

Isopropylmagnesium chloride, as a secondary Grignard reagent, exhibits a diverse range of reactivity. Its reactions with carbonyl compounds and other electrophiles can proceed through several competing mechanisms, primarily nucleophilic addition, reduction, and single-electron transfer (SET).

The classical and most common reaction pathway for Grignard reagents is the nucleophilic addition to polarized multiple bonds, particularly the carbonyl group of aldehydes and ketones.[10][11] The carbon-magnesium bond is highly polarized, rendering the isopropyl carbon atom nucleophilic.[2] It attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate, which is protonated upon acidic workup to yield an alcohol.[2][12]

-

Reaction with aldehydes (e.g., formaldehyde) yields primary alcohols.[10][13]

-

Reaction with other aldehydes yields secondary alcohols.[13]

Due to the presence of a hydrogen atom on the beta-carbon, isopropylmagnesium chloride can also act as a reducing agent.[10] This is particularly prevalent in reactions with sterically hindered ketones.[2][10] The reaction proceeds through a cyclic six-membered transition state (a Meerwein–Ponndorf–Verley-type reduction), where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[10] This pathway results in the formation of a secondary alcohol from the ketone and propene from the Grignard reagent.

A third mechanistic possibility is the single-electron transfer (SET) from the Grignard reagent to the electrophile.[10][14] This pathway generates a radical anion (ketyl radical in the case of a ketone) and a Grignard-derived radical cation. While SET pathways are considered unlikely for most Grignard reactions with typical carbonyl compounds, they can become competitive with electron-deficient substrates or with more reactive Grignard reagents.[15]

Studies have shown that while isopropylmagnesium chloride itself shows little evidence of reacting via SET with many carbonyls, the more reactive i-PrMgCl·LiCl complex is more prone to this mechanism, leading to radical intermediates.[15] For instance, the reaction of i-PrMgCl with a specific phenyl ketone at 20°C yielded only a small amount (6%) of the reduction product, whereas the i-PrMgCl·LiCl complex with the same ketone produced a complex mixture indicative of radical intermediates.[15]

Caption: Core reaction pathways for isopropylmagnesium chloride with ketones.

Application in Catalysis: The Kumada Coupling

Isopropylmagnesium chloride is a valuable reagent in transition metal-catalyzed cross-coupling reactions, most notably the Kumada coupling. This reaction creates carbon-carbon bonds by coupling an organohalide with a Grignard reagent, catalyzed by nickel or palladium complexes.[16][17]

The catalytic cycle generally involves three key steps:

-

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the organohalide.[18][19]

-

Transmetalation : The organic group from the isopropylmagnesium chloride is transferred to the metal center, displacing the halide.[18][19]

-

Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst.[18][19]

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Quantitative Data Summary

The following tables summarize quantitative data from studies on isopropylmagnesium chloride reactions.

Table 1: Effect of LiCl on Halogen-Magnesium Exchange

| Reactant | Grignard Reagent | Additive | Temp. | Time | Conversion Rate |

| p-Methoxybromobenzene | i-PrMgCl | None | RT | 2h | 18%[8] |

| p-Methoxybromobenzene | i-PrMgCl | LiCl | RT | 2h | 84%[8] |

Table 2: Product Distribution in Reaction with Phenyl Ketone 7

| Grignard Reagent | Temperature | Product(s) | Yield / Observation |

| i-PrMgCl | 20 °C | 1,2-Reduction Product | 6%[15] |

| i-PrMgCl·LiCl | 20 °C | 1,2-Reduction Product + Complex Mixture | Indicates formation of radical intermediates[15] |

Experimental Protocols

This section provides a representative protocol for the reaction of isopropylmagnesium chloride with a ketone, synthesized from established laboratory procedures.[20][21][22]

Objective: To synthesize 2,4-dimethyl-3-phenylpentan-3-ol from isobutyrophenone and isopropylmagnesium chloride.

Materials:

-

Magnesium turnings

-

Isopropyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Isobutyrophenone

-

Isopropylmagnesium chloride (2.0 M in THF, if not prepared in situ)[20][23]

-

Saturated aqueous NH₄Cl

-

Aqueous HCl (e.g., 2 M)[20]

-

Ethyl acetate or Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask, flame- or oven-dried[21][22]

-

Condenser, flame- or oven-dried

-

Pressure-equalizing dropping funnel, flame- or oven-dried

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Ice bath and/or Dry ice-acetone bath[24]

-

Separatory funnel

Workflow Diagram:

Caption: General experimental workflow for a Grignard addition reaction.

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven (overnight) or by flame-drying under an inert atmosphere to exclude moisture, which quenches the Grignard reagent.[21][22]

-

Grignard Reagent Formation (if not using commercial solution):

-

Assemble the three-necked flask with the condenser, dropping funnel, and nitrogen inlet.

-

Place magnesium turnings and a single crystal of iodine (to activate the Mg surface) in the flask.[22]

-

Add a portion of the anhydrous THF.

-

Add a solution of isopropyl chloride in anhydrous THF to the dropping funnel. Add a small amount to the flask to initiate the reaction, which is indicated by bubble formation and a gentle reflux.

-

Once initiated, add the remaining isopropyl chloride solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux for an additional 30 minutes to ensure all magnesium has reacted. The solution should appear cloudy and grayish.[25]

-

-

Reaction with Ketone:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve the isobutyrophenone in anhydrous THF and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the internal temperature below 20 °C. An exothermic reaction is expected.[20]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Isolation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise to decompose any unreacted Grignard reagent. Alternatively, for water-soluble magnesium salts, slowly add aqueous HCl.[2][20]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude tertiary alcohol product can be purified by flash column chromatography or recrystallization.

Safety Precautions:

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations must be conducted under a dry, inert atmosphere (N₂ or Ar).[25]

-

Ethereal solvents (diethyl ether, THF) are extremely flammable. Work in a well-ventilated fume hood and avoid all ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

- 1. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 2. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]

- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isopropylmagnesium Chloride | 1068-55-9 | TCI Deutschland GmbH [tcichemicals.com]

- 6. fiveable.me [fiveable.me]

- 7. d-nb.info [d-nb.info]

- 8. Page loading... [guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. adichemistry.com [adichemistry.com]

- 14. youtube.com [youtube.com]

- 15. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kumada coupling - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. Kumada Coupling | NROChemistry [nrochemistry.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. web.mnstate.edu [web.mnstate.edu]

- 23. Isopropylmagnesium chloride solution | Krackeler Scientific, Inc. [krackeler.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. www1.udel.edu [www1.udel.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Isopropylmagnesium Chloride (CAS No. 1068-55-9)

Introduction

Isopropylmagnesium chloride, identified by the CAS number 1068-55-9, is a highly reactive organometallic compound with the chemical formula (CH₃)₂HCMgCl.[1] As a Grignard reagent, it is a powerful tool in organic synthesis, primarily used for forming new carbon-carbon bonds through nucleophilic addition and substitution reactions.[2][3] This compound is a strong base and a potent nucleophile, making it indispensable for the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates.[2][4][5] It is typically sold as a solution in ethereal solvents like tetrahydrofuran (THF) or diethyl ether, as it is highly flammable, moisture-sensitive, and reacts violently with water.[1][6][7]

Chemical and Physical Properties

The physical and chemical properties of Isopropylmagnesium chloride are crucial for its safe handling and application in experimental setups. The data presented below is for the compound, though it is most commonly available as a solution.

| Property | Value | Source(s) |

| CAS Number | 1068-55-9 | [1][8] |

| Molecular Formula | C₃H₇ClMg | [1][8] |

| Molecular Weight | 102.84 g/mol | [1][8] |

| Appearance | Colorless solution (commercially) | [1] |

| Melting Point | 5 °C / 41 °F | [6] |

| Boiling Point | 62.4 °C / 144.3 °F (at 899.8 hPa) | [6] |

| Density | 0.97 g/cm³ (for 2.0M solution in THF) | [6] |

| Flash Point | -27 °C / -16.6 °F | [6] |

| Solubility | Soluble in ethyl ether; Reacts violently with water | [1][6] |

Safety and Handling

Isopropylmagnesium chloride is a hazardous substance that requires strict safety protocols for handling and storage. It is highly flammable, corrosive, and reacts violently with water to release flammable gases that may ignite spontaneously.[6][7][9]

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor.[1][9] |

| Substances which, in contact with water, emit flammable gases | GHS02 | Danger | H260: In contact with water releases flammable gases which may ignite spontaneously.[1][9] |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][9] |

| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage.[9] |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[9] H336: May cause drowsiness or dizziness.[9] |

| Carcinogenicity | GHS08 | Warning | H351: Suspected of causing cancer.[9] |

Precautionary Statements & Handling

-

Prevention: Obtain special instructions before use.[6] Keep away from heat, sparks, open flames, and hot surfaces.[7][9] Handle under inert gas (e.g., nitrogen or argon) and protect from moisture.[6][7] Use explosion-proof electrical equipment and non-sparking tools.[9][10] Wear protective gloves, clothing, eye, and face protection.[7][9]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[6][7] Keep away from water or moist air.[6][10] The shelf life is typically around 12 months, and solutions may form explosive peroxides on prolonged storage, especially if the solvent is THF or diethyl ether.[6] Containers should be dated upon opening and periodically tested for peroxides.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][10]

Synthesis and Core Reactions

Synthesis of Isopropylmagnesium Chloride

The standard method for preparing Isopropylmagnesium chloride is the reaction of isopropyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF.[1][11]

References

- 1. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. alkalisci.com [alkalisci.com]

- 4. Isopropyl magnesium chloride 2M in THF [oakwoodchemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. leap.epa.ie [leap.epa.ie]

- 10. fishersci.com [fishersci.com]

- 11. prepchem.com [prepchem.com]

Structure and Bonding in Organomagnesium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure and bonding characteristics of organomagnesium compounds, crucial reagents in chemical synthesis and drug development. It covers fundamental concepts, detailed structural data, experimental protocols for synthesis and characterization, and a discussion of the dynamic behavior of these compounds in solution.

Fundamental Concepts in Bonding

Organomagnesium compounds, most famously represented by Grignard reagents (RMgX), are characterized by a polar covalent bond between carbon and magnesium.[1][2] The significant difference in electronegativity between carbon (≈2.55) and magnesium (1.31) results in a highly polarized C-Mg bond, where the carbon atom carries a partial negative charge (carbanionic character) and the magnesium atom a partial positive charge.[2] This inherent polarity is the source of the nucleophilic and basic nature of organomagnesium reagents, making them invaluable for the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]

The magnesium center in these compounds typically seeks to achieve a more stable electronic configuration by coordinating with solvent molecules, most commonly ethers like diethyl ether or tetrahydrofuran (THF).[4][5] This coordination is crucial for the stability and solubility of the Grignard reagent.[6] The number of coordinating solvent molecules and the resulting geometry around the magnesium atom are influenced by the steric bulk of the organic group, the halogen, and the solvent itself.[7]

Structural Elucidation of Organomagnesium Compounds

The precise structure of organomagnesium compounds can be complex and is highly dependent on the solvent, concentration, and the nature of the organic and halide substituents. In solution, a dynamic equilibrium, known as the Schlenk equilibrium, often exists, involving the disproportionation of the Grignard reagent (RMgX) into the corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).[4][5][8]

2 RMgX ⇌ R₂Mg + MgX₂

This equilibrium means that a solution of a "Grignard reagent" is often a mixture of several species, including monomers, dimers, and higher oligomers.[4] X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for elucidating the solid-state and solution-state structures of these compounds.

Grignard Reagents (RMgX)

The fundamental Grignard reagent, often depicted as RMgX, typically exists as a solvated monomer or a bridged dimer in the solid state. The coordination environment around the magnesium atom is usually tetrahedral.

Table 1: Selected Bond Lengths and Angles for Grignard Reagents

| Compound | Solvent | Mg-C (Å) | Mg-X (Å) | Mg-O (Å) | C-Mg-X (°) | Reference(s) |

| Ethylmagnesium Bromide | Diethyl Ether | - | - | - | - | [9] |

| Phenylmagnesium Bromide | Diethyl Ether | 2.20 | 2.44 | 2.01, 2.06 | - | [10][11] |

| Phenylmagnesium Bromide | THF | - | - | - | - | [10] |

Diorganomagnesium Compounds (R₂Mg)

Diorganomagnesium compounds can exist as linear monomers in the gas phase, but they tend to form polymeric structures in the solid state through bridging alkyl or aryl groups.

Table 2: Selected Bond Lengths for Diorganomagnesium Compounds

| Compound | State | Mg-C (Å) (bridging) | Mg-C (Å) (terminal) | Mg-Mg (Å) | Reference(s) |

| Dimethylmagnesium | Solid | 2.23 | - | 2.72 | [12] |

Magnesocene (Cp₂Mg)

Magnesocene is a metallocene with a "sandwich" structure, where a magnesium atom is located between two cyclopentadienyl (Cp) rings. The nature of the bonding in magnesocene has been a subject of discussion, with evidence pointing to a significantly ionic interaction between the Mg²⁺ cation and the Cp⁻ anions, although some covalent character is also present.

Table 3: Structural Data for Magnesocene

| Parameter | Solid State | Gas Phase | Reference(s) |

| Mg-C (average, Å) | 2.30 | Similar | [4][13] |

| C-C (average, Å) | 1.39 | Similar | [4][13] |

| Conformation | Staggered (D₅d) | Eclipsed (D₅h) | [4][13] |

| Mg···Cp (centroid, Å) | 1.9852 | - |

Experimental Protocols

The synthesis and characterization of organomagnesium compounds require rigorous exclusion of air and moisture due to their high reactivity. The following protocols outline standard procedures for their preparation and analysis.

Synthesis of a Grignard Reagent (Phenylmagnesium Bromide)

Objective: To prepare a solution of phenylmagnesium bromide in anhydrous tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

Bromobenzene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and glass stopper (all oven-dried)

-

Schlenk line or inert gas (N₂ or Ar) source

-

Magnetic stirrer and stir bar

Procedure:

-

Assemble the glassware hot from the oven under a flow of inert gas.

-

Place the magnesium turnings in the three-neck flask.

-

Add a single crystal of iodine to the flask.

-

Add a small portion of anhydrous THF to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous THF.

-

Add a small amount of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to initiate the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed.

-

The resulting dark, cloudy solution is the Grignard reagent and can be used in subsequent reactions.

Characterization by X-ray Crystallography

Objective: To obtain the single-crystal X-ray structure of an air-sensitive organomagnesium compound.

Materials:

-

Crystals of the organomagnesium compound

-

Paratone-N oil or other suitable cryoprotectant

-

Microscope with a polarizing filter

-

Cryo-loop

-

Glovebox or Schlenk line for sample handling

-

Single-crystal X-ray diffractometer equipped with a low-temperature device

Procedure:

-

In a glovebox or under a positive pressure of inert gas, select a suitable single crystal from the bulk material.

-

Coat the crystal with paratone oil to protect it from the atmosphere.

-

Mount the crystal on a cryo-loop.

-

Quickly transfer the mounted crystal to the goniometer head of the diffractometer, which is under a cold stream of nitrogen gas (typically 100-150 K).

-

Center the crystal in the X-ray beam.

-

Perform the data collection using appropriate software and experimental parameters.

-

Process the diffraction data and solve and refine the crystal structure using standard crystallographic software.

Characterization by NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of an air-sensitive organomagnesium compound.

Materials:

-

Organomagnesium compound

-

Deuterated, anhydrous NMR solvent (e.g., THF-d₈, Benzene-d₆)

-

NMR tube with a sealable cap (e.g., J. Young tube)

-

Schlenk line or glovebox

-

Syringes and needles (oven-dried)

Procedure:

-

In a glovebox or on a Schlenk line, place the solid organomagnesium compound into a small vial.

-

Add the deuterated, anhydrous NMR solvent to dissolve the sample.

-

Using a clean, dry syringe, transfer the solution into the NMR tube.

-

Seal the NMR tube securely.

-

If using a standard NMR tube with a plastic cap, wrap the cap with Parafilm for extra protection against air and moisture. For highly sensitive samples, a J. Young tube is recommended.

-

Acquire the NMR spectra. Note that the presence of multiple species in solution due to the Schlenk equilibrium can lead to complex spectra. Variable-temperature NMR studies can be useful for studying fluxional processes.

Table 4: Representative NMR Chemical Shifts for Organomagnesium Compounds

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference(s) |

| Grignard Reagents | ²⁵Mg | THF | Broad signals | |

| EtMgCl | ¹H | THF-d₈ | - | |

| iPrMgCl | ¹H | THF-d₈ | - | |

| BnMgCl | ¹H | THF-d₈ | - | |

| MeMgI | ¹H | THF-d₈ | - |

Note: Specific chemical shifts for Grignard reagents are highly dependent on the concentration, solvent, and temperature due to the dynamic nature of the Schlenk equilibrium. ²⁵Mg NMR is particularly informative for probing the magnesium coordination environment, though the signals are often broad.

Visualizing Key Processes

Graphviz diagrams are provided below to illustrate the fundamental equilibria and reaction pathways involving organomagnesium compounds.

The Schlenk Equilibrium

The Schlenk equilibrium describes the dynamic exchange of ligands in solutions of Grignard reagents. The position of the equilibrium is influenced by the solvent, the organic group, the halide, and the concentration.[5][8]

Caption: The Schlenk equilibrium in Grignard reagent solutions.

Grignard Reaction Workflow

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction. This workflow illustrates the key steps from reagent formation to product isolation.

Caption: A simplified workflow for the Grignard reaction.

Conclusion

This guide has provided a detailed overview of the structure and bonding in organomagnesium compounds, with a focus on Grignard reagents, diorganomagnesium compounds, and magnesocene. The presented structural data, experimental protocols, and visualizations of key chemical processes are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of the principles outlined herein is essential for the effective and safe utilization of these powerful synthetic tools.

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. bethunecollege.ac.in [bethunecollege.ac.in]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. Organomagnesium chemistry - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. datapdf.com [datapdf.com]

- 9. media.clemson.edu [media.clemson.edu]

- 10. researchgate.net [researchgate.net]

- 11. Advanced applications of NMR to organometallic chemistry | Semantic Scholar [semanticscholar.org]

- 12. 99Ru Solid-State NMR Spectroscopy of Organometallic Compounds: Linking NMR Parameters with Metal-Ligand Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

Introduction to Grignard reagents for organic synthesis

An In-depth Technical Guide to Grignard Reagents for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Grignard reagents, their synthesis, reactivity, and critical applications in modern organic chemistry, with a particular focus on their role in pharmaceutical development.

Core Concepts of Grignard Reagents

Discovered by French chemist Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents are among the most powerful and versatile tools for carbon-carbon bond formation in organic synthesis.[1][2] These organomagnesium compounds are indispensable in both academic research and industrial applications, including the synthesis of active pharmaceutical ingredients (APIs).[3][4][5][6]

A Grignard reagent has the general formula R-Mg-X, where 'R' is an alkyl or aryl group, and 'X' is a halogen (Cl, Br, or I).[2] The key to its reactivity lies in the polar covalent bond between carbon and magnesium. Due to magnesium's low electronegativity (1.31) compared to carbon (2.55), the bond is polarized, rendering the carbon atom a potent nucleophile and a strong base.[1][7]

In solution, typically in ethereal solvents like diethyl ether or tetrahydrofuran (THF), the magnesium atom is stabilized by coordinating with two solvent molecules, resulting in a tetrahedral geometry.[1][8][9] The composition of Grignard reagents in solution is more complex than the simple R-Mg-X formula suggests and is described by the Schlenk equilibrium, which involves an equilibrium between the Grignard reagent (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[8]

Synthesis of Grignard Reagents

The traditional and most common method for preparing Grignard reagents involves the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent.[1][9]

General Reaction: R-X + Mg --(anhydrous ether)--> R-Mg-X

The formation is believed to proceed through a single electron transfer (SET) mechanism.[10]

Critical Experimental Parameters

The success of a Grignard reagent formation is highly sensitive to the experimental conditions.

| Parameter | Requirement & Rationale | Common Examples |

| Solvent | Anhydrous ethereal solvents are essential. The lone pair of electrons on the ether oxygen atoms coordinate with the magnesium, stabilizing the Grignard reagent complex.[1][9][11] | Diethyl ether (Et₂O), Tetrahydrofuran (THF) |

| Reagents & Glassware | Must be scrupulously dry. Grignard reagents are strong bases and react readily with protic sources, such as water, to quench the reagent by forming an alkane.[1][8] | Oven-dried glassware, anhydrous grade solvents, inert atmosphere (N₂ or Ar) |

| Magnesium Activation | Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can create an induction period or prevent the reaction from starting.[1] | Mechanical grinding, chemical activation with iodine (I₂), 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent.[1] |

| Organic Halide | Reactivity follows the trend R-I > R-Br > R-Cl. R-F is generally unreactive. | Alkyl or aryl bromides and iodides are most common. |

Reactivity and Applications in Synthesis

Grignard reagents are powerful nucleophiles that react with a wide array of electrophiles. Their most prominent application is the formation of new carbon-carbon bonds through reactions with carbonyls and epoxides.

Reactions with Carbonyl Compounds

The addition of a Grignard reagent to a carbonyl group is a fundamental transformation for the synthesis of alcohols.[10][12] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond. A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.[10]

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Grignard reagents | Research Starters | EBSCO Research [ebsco.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 11. scribd.com [scribd.com]

- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

Isopropylmagnesium Chloride: A Technical Guide to Solvent Effects in Ether and THF Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylmagnesium chloride (i-PrMgCl), a primary Grignard reagent, is a versatile and widely utilized tool in organic synthesis for the formation of carbon-carbon bonds. Its reactivity and stability are profoundly influenced by the choice of ethereal solvent, typically diethyl ether (ether) or tetrahydrofuran (THF). This technical guide provides an in-depth analysis of the behavior of isopropylmagnesium chloride in these two common solvents, offering a comparative study of their properties, the impact on the Schlenk equilibrium, and practical considerations for their use in research and development. Detailed experimental protocols and quantitative data are presented to assist scientists in optimizing their synthetic strategies.

Introduction

Grignard reagents, discovered by Victor Grignard in 1900, are among the most important organometallic compounds in synthetic chemistry.[1] Isopropylmagnesium chloride, in particular, serves as a key nucleophilic isopropyl source and a strong base.[2] The choice of solvent is critical in Grignard reactions, as it not only solubilizes the reagent but also coordinates with the magnesium center, thereby influencing its structure, aggregation state, and reactivity.[3][4] Ether and THF are the most common solvents for these reactions, each imparting distinct characteristics to the Grignard reagent.[1][5] Understanding these differences is paramount for achieving desired reaction outcomes, yields, and selectivities.

The Schlenk Equilibrium: A Tale of Two Solvents

The composition of a Grignard reagent in solution is governed by the Schlenk equilibrium, a dynamic process that dictates the distribution of various organomagnesium species.[6] This equilibrium is significantly influenced by the nature of the solvent.[6]

In solution, isopropylmagnesium chloride exists in equilibrium with its corresponding dialkylmagnesium (diisopropylmagnesium) and magnesium chloride species:[6]

2 i-PrMgCl ⇌ (i-Pr)₂Mg + MgCl₂

The solvent plays a crucial role in coordinating to the magnesium atom, which is typically tetracoordinate.[6] Both diethyl ether and THF act as Lewis bases, donating lone pairs of electrons to the magnesium center.[4] However, their structural and electronic properties lead to different equilibrium positions.

-

In Diethyl Ether: Diethyl ether is a less sterically hindered and less polar solvent compared to THF. In ether, the Schlenk equilibrium for alkylmagnesium chlorides tends to favor the dimeric form, [RMgX]₂, where halide bridges connect the magnesium centers.[6][7] This aggregation can reduce the effective concentration of the monomeric, more reactive species.

-

In Tetrahydrofuran (THF): THF is a more polar and sterically encumbered cyclic ether. Its structure allows for better solvation of the magnesium center.[8] This strong coordination favors the monomeric form of the Grignard reagent, RMgX(THF)₂, shifting the Schlenk equilibrium to the left.[9][10] The increased concentration of the monomeric species generally leads to higher reactivity.[11] Computational studies on similar Grignard reagents in THF have shown that the solvent is a key player in driving the ligand exchange mechanism of the Schlenk equilibrium.[12]

The following diagram illustrates the Schlenk equilibrium and the influence of the solvent.

Quantitative Data Summary